
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a butanedioate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a biochemical probe and as a tool for studying enzyme mechanisms.
Medicine: Research has explored its potential as a precursor for developing new drugs, particularly in the treatment of neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that the pyrrolidinone ring and the butanedioate ester group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diroximel fumarate: A prodrug form of monomethyl fumarate, used in the treatment of multiple sclerosis.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H18N2O8 |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24) |
InChI-Schlüssel |
PKRDCYKLERFBCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


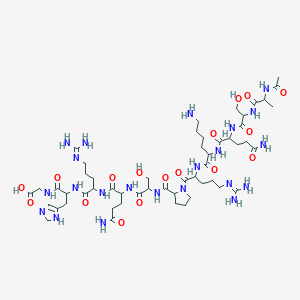

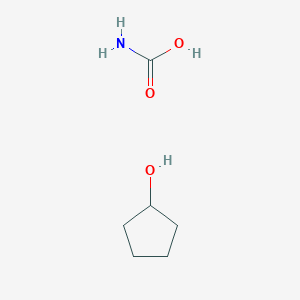


![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
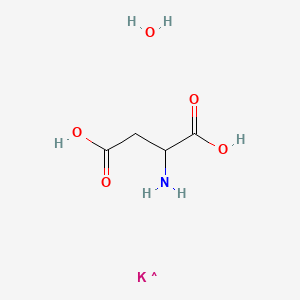
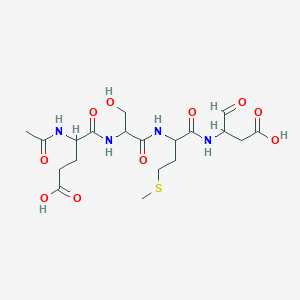

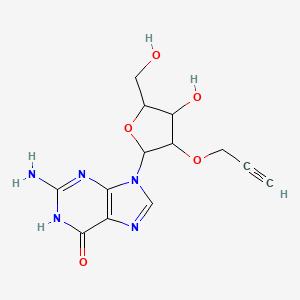
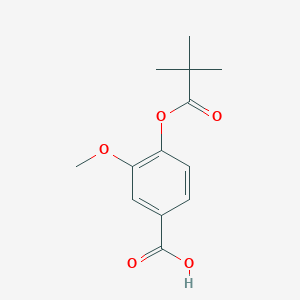
![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)
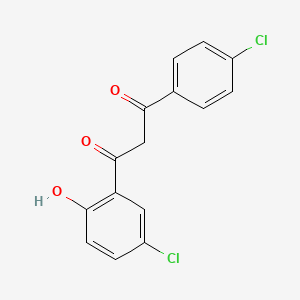
![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
